(Z)-Octadec-9-enyl docosanoate
Description
Contextualizing Oleyl Behenate (B1239552) within Long-Chain Wax Ester Systems
Wax esters are defined by the chain lengths and degree of unsaturation of their constituent acid and alcohol moieties. nih.gov Long-chain wax esters, such as those found in jojoba oil or as components of insect cuticular lipids, are characterized by carbon backbones typically ranging from 26 to 48 total carbons. oup.comnih.gov The physical properties of these systems are highly dependent on their molecular structure. For instance, the total chain length is a primary determinant of the melting temperature (T_m), with an increase of 1–2°C per additional carbon atom. nih.gov Furthermore, the introduction of a double bond into either the fatty acid or fatty alcohol component can dramatically decrease the melting point by approximately 30°C. nih.gov
Oleyl behenate, with a total of 40 carbon atoms and one degree of unsaturation, fits squarely within this class of compounds. Its properties are influenced by the interplay between the long, straight, saturated behenic acid chain, which promotes molecular packing and a higher melting point, and the kinked, unsaturated oleyl alcohol chain, which disrupts packing and lowers the melting point. This structural duality is a key area of research, as it influences the material's phase behavior and functionality in various applications. researchgate.netnih.gov In nature, complex mixtures of various wax esters are common, and the specific composition of these mixtures is critical to their biological function, such as providing waterproofing for terrestrial arthropods. oup.comnih.gov
Historical Trajectories of Wax Ester Synthesis and Characterization Research
The scientific investigation of wax esters began with their extraction and analysis from natural sources like beeswax, carnauba wax, and spermaceti from sperm whales. oup.comnih.gov Early research focused on understanding the fundamental composition of these natural waxes. A major technical challenge in early wax ester analysis was the presence of isomers—different combinations of fatty acids and alcohols that result in the same total molecular weight and often co-elute during chromatographic separation. oup.comnih.gov
Contemporary Research Paradigms for Oleyl Behenate Investigation
Modern research into oleyl behenate and other wax esters employs a sophisticated array of synthesis and characterization techniques that provide unprecedented molecular detail.
Synthesis: Contemporary synthesis has moved beyond traditional chemical methods toward more sustainable and specific biocatalytic approaches.
Enzymatic Synthesis: The use of lipases as catalysts for esterification allows for wax ester production under mild reaction conditions, often with high selectivity. nih.govresearchgate.net
Metabolic Engineering: A significant paradigm shift involves engineering microorganisms, such as the oleaginous yeast Yarrowia lipolytica, or transgenic plants to produce tailored wax esters. nih.govacs.orgiastate.edu This involves the heterologous expression of genes encoding for fatty acyl-CoA reductases (FARs), which convert fatty acids to fatty alcohols, and wax synthases (WS), which catalyze the final esterification step. nih.govresearchgate.net This approach offers a pathway to the sustainable, large-scale production of specific wax esters like oleyl behenate. agrenew.com.au
Characterization: Analytical techniques have advanced to allow for the direct and detailed characterization of intact wax esters from complex mixtures.
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) remains a powerful tool for separating and identifying volatile compounds, including wax ester isomers. creative-proteomics.comnih.gov Liquid chromatography-mass spectrometry (LC-MS), particularly high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS), enables the direct analysis of wax esters without prior saponification or derivatization. creative-proteomics.comspectroscopyonline.com
Advanced MS Techniques: Tandem MS and high-resolution techniques like ultraviolet photodissociation (UVPD) mass spectrometry provide deeper structural insights, allowing for the precise localization of double bonds within the fatty acid or alcohol chains. nih.gov
Spectroscopy and Thermal Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is used for non-destructive structural elucidation. creative-proteomics.com Techniques like Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are employed to study the thermotropic phase behavior of wax esters and their mixtures, providing data on melting transitions and lipid packing. researchgate.netnih.gov
| Technique Category | Historical Methods | Contemporary Methods | Information Provided |
| Synthesis | Fischer Esterification | Enzymatic Synthesis (Lipases), Metabolic Engineering (Microbes, Plants) | Production of specific wax ester molecules. |
| Separation | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Separation of complex wax ester mixtures. |
| Structural Analysis | Saponification followed by GC | Mass Spectrometry (GC-MS, LC-MS, UVPD), Nuclear Magnetic Resonance (NMR) | Identification of intact molecular species, isomer differentiation, double bond localization. |
| Physical Properties | Basic Melting Point | Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR) | Detailed phase transition temperatures, lipid chain order and packing. |
Interdisciplinary Significance of Oleyl Behenate Studies
The study of oleyl behenate and related long-chain wax esters has implications across multiple scientific and industrial fields.
Biotechnology and Sustainable Chemistry: Research into the microbial and plant-based synthesis of wax esters is driving the development of renewable, bio-based alternatives to petroleum-derived products. nih.govresearchgate.netresearchgate.net Engineering organisms to produce specific molecules like oleyl behenate could provide a sustainable source of high-value oleochemicals for industrial applications. agrenew.com.au
Materials Science: The unique physical properties of wax esters make them valuable as lubricants, plasticizers, and structuring agents for oleogels. acs.orgclinicalresearchnewsonline.comnih.gov The specific melting behavior and molecular structure of oleyl behenate are relevant for formulating materials with tailored thermal and rheological properties.
Cosmetics and Personal Care: Wax esters are prized in cosmetic formulations for their emollient and film-forming properties. labinsights.nlincibeauty.com Oleyl behenate is a component in creamy wax emollients designed to provide a smooth, silky feel and enhance skin hydration, serving as a botanical alternative to silicone waxes. ulprospector.comcargill.comspecialchem.com
Biophysics and Health Sciences: Wax esters are critical components of the human tear film lipid layer, which prevents evaporative water loss. Academic studies on the phase transitions and mixing behavior of wax esters with other lipids, such as cholesteryl esters, are crucial for understanding the biophysics of the tear film and the pathophysiology of conditions like dry eye disease. researchgate.netnih.gov
The melting points of several pure, long-chain esters relevant to biophysical studies demonstrate the influence of structure on thermal properties.
| Compound | Abbreviation | Type | Fatty Acid Moiety | Alcohol Moiety | Melting Point (T_m) |
| Oleyl Oleate (B1233923) | C18:1/C18:1 | Wax Ester | Oleic Acid (18:1) | Oleyl Alcohol (18:1) | -4.5 °C nih.gov |
| Behenyl Oleate | C18:1/C22:0 | Wax Ester | Oleic Acid (18:1) | Behenyl Alcohol (22:0) | 37 °C nih.gov |
| Cholesteryl Stearate (B1226849) | Cholesteryl Ester | Stearic Acid (18:0) | Cholesterol | 79.8–81.7 °C nih.gov | |
| Cholesteryl Behenate | Cholesteryl Ester | Behenic Acid (22:0) | Cholesterol | ~86 °C nih.gov |
Structure
2D Structure
Properties
CAS No. |
66161-52-2 |
|---|---|
Molecular Formula |
C40H78O2 |
Molecular Weight |
591.0 g/mol |
IUPAC Name |
[(E)-octadec-9-enyl] docosanoate |
InChI |
InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-39H2,1-2H3/b20-18+ |
InChI Key |
AOXNDJKHXBKZBT-CZIZESTLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
Other CAS No. |
66161-52-2 |
Origin of Product |
United States |
Synthetic Methodologies for Oleyl Behenate
Chemical Synthesis Routes for Oleyl Behenate (B1239552)
Chemical synthesis typically involves the direct esterification of a fatty acid with a fatty alcohol, often facilitated by acid catalysts.
Esterification Reactions: Catalytic and Non-Catalytic Approaches
The direct esterification of behenic acid with oleyl alcohol is a primary route to oleyl behenate. This reaction, a type of Fischer esterification, involves the condensation of a carboxylic acid and an alcohol to form an ester and water.
Catalytic Esterification: Acid catalysts are commonly employed to accelerate the esterification process. These can include homogeneous catalysts like methanesulfonic acid or p-toluenesulfonic acid, and heterogeneous catalysts such as Amberlyst-15 or SO3H-carbon catalysts acs.orgku.ac.thajgreenchem.com. Heterogeneous catalysts offer advantages in terms of easier separation and recovery, reducing waste generation and potential reactor corrosion associated with homogeneous acids acs.orgnih.gov. For instance, studies on similar wax ester syntheses have utilized Amberlyst-15 and glycerol-derived SO3H-carbon catalysts, achieving high yields under optimized conditions ku.ac.thajgreenchem.com.
Non-Catalytic Esterification: While less common for long-chain esters due to the high activation energy required, non-catalytic esterification could theoretically be performed under very high temperatures and vacuum to continuously remove water, thereby shifting the equilibrium towards product formation. However, such conditions can lead to degradation of sensitive long-chain molecules.
Drawbacks of Chemical Methods: Traditional chemical esterification often requires harsh reaction conditions, including high temperatures (e.g., 90–120 °C) and long reaction times (up to 12 hours), which can increase energy consumption and costs. Furthermore, the removal of homogeneous acid catalysts can be problematic, leading to purification challenges and environmental concerns acs.orgnih.gov.
Optimization of Reaction Parameters in Chemical Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and efficiency of chemical esterification. Key parameters include temperature, reaction time, molar ratio of reactants, and catalyst loading.
Temperature and Time: While traditional batch esterifications might take over 12 hours at temperatures around 95 °C acs.org, optimized conditions can vary. For example, using SO3H-carbon catalysts under solvent-free conditions, temperatures of 90 °C for 6-10 hours with a 1:1 molar ratio of fatty acid to alcohol yielded over 95% conversion ajgreenchem.com. Amberlyst-15 catalyzed reactions have been optimized with parameters such as 33% catalyst loading, a 1:2.7 molar ratio of fatty acid to oleyl alcohol, and a reaction time of 95 minutes, achieving up to 81.52% conversion ku.ac.th.
Table 1: Optimized Chemical Synthesis Parameters for Wax Esters
| Catalyst | Temperature (°C) | Reaction Time | Molar Ratio (Acid:Alcohol) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Methanesulfonic acid | 95 | 12 h | ~1:1 | N/A | acs.org |
| Amberlyst-15 | 60-100 | 18-102 min | 1:1.16 - 1:2.84 | Up to 81.52 (conversion) | ku.ac.th |
| SO3H-carbon catalyst | 90 | 6-10 h | 1:1 | >95% | ajgreenchem.com |
Continuous Flow Synthesis Techniques
Continuous flow synthesis offers significant advantages over traditional batch processes for wax ester production. By performing reactions in microreactors or packed-bed reactors, it is possible to dramatically reduce reaction times from 12 hours to as little as 30 minutes and lower reaction temperatures from 90–120 °C to around 55 °C acs.orgnih.gov. This approach also allows for reduced solvent usage, leading to improved energy efficiency, cost-effectiveness, and environmental sustainability. Furthermore, continuous flow processes are more readily scalable for industrial applications acs.orgnih.gov.
Biocatalytic and Enzymatic Synthesis of Oleyl Behenate and Related Wax Esters
Enzymatic synthesis, particularly using lipases, provides a milder and often more selective route to wax esters. These biocatalysts operate under moderate conditions, minimizing side reactions and product degradation.
Lipase-Catalyzed Esterification and Transesterification Processes
Lipases are enzymes capable of catalyzing esterification (acid + alcohol → ester + water) and transesterification (ester + alcohol → new ester + new alcohol) reactions. For oleyl behenate synthesis, this typically involves the esterification of behenic acid with oleyl alcohol. While direct studies on oleyl behenate using specific lipases are less prevalent in the reviewed literature compared to oleyl oleate (B1233923), the principles and optimized conditions for synthesizing similar long-chain wax esters are highly relevant.
Commonly employed lipases include immobilized forms of Candida antarctica lipase (B570770) B (e.g., Novozym 435) and Rhizomucor miehei lipase (e.g., Lipozyme RMIM) google.comnih.govacs.orgtandfonline.com. These enzymes can efficiently catalyze the esterification of long-chain fatty acids and alcohols, often in solvent-free systems to enhance reaction rates and yields ajgreenchem.comtandfonline.commdpi.comcsic.esscielo.br.
Optimized Conditions for Lipase-Catalyzed Synthesis: Optimization studies for wax ester synthesis using lipases highlight the importance of parameters such as temperature, reaction time, substrate molar ratio, and enzyme loading.
Temperature: Reaction temperatures typically range from 40 °C to 65 °C google.comnih.govtandfonline.com, with some studies reporting optimal performance at lower temperatures like 20 °C researchgate.net.
Reaction Time: Reaction times can vary significantly, from minutes to several hours, depending on the specific lipase, substrates, and conditions. For instance, optimized reactions might take 75 minutes tandfonline.com or 8 hours researchgate.net, while some processes can achieve high yields in as little as 5 minutes researchgate.net.
Molar Ratio: The molar ratio of fatty acid to alcohol is critical, with ratios often optimized around 1:1 ajgreenchem.comtandfonline.com or slightly higher for the alcohol (e.g., 1:1.16 to 1:2.84) ku.ac.th.
Enzyme Loading: Enzyme loading is typically expressed as a percentage of substrate weight (w/w) and can range from 2% to 50% depending on the enzyme and desired reaction rate nih.govtandfonline.com.
Yields: High conversion yields, often exceeding 90%, are achievable under optimized enzymatic conditions google.commdpi.comcsic.esresearchgate.net.
Table 2: Optimized Lipase-Catalyzed Synthesis Parameters for Wax Esters
| Lipase (Source) | Substrates (Example) | Temperature (°C) | Reaction Time | Molar Ratio (Acid:Alcohol) | Enzyme Loading | Yield (%) | Solvent | Reference(s) |
|---|---|---|---|---|---|---|---|---|
| Lipozyme RMIM / Novozym 435 | Cetyl alcohol + Octanoic acid | 45-65 | 1-5 h | 1-3:1 | 10-50% | ~95-99% | n-Hexane | nih.gov |
| Novozym 435 | SCGs oil + Behenyl/Cetyl alcohol | Solvent-free / Limonene | N/A | N/A | N/A | 90.3-94.5% | Solvent-free / Limonene | mdpi.com |
| Novozym 435 | Oleic acid + Oleyl alcohol | 51 | 75 min | 1:1 | 7% (w/w) | ~73.4% | Solvent-free | tandfonline.com |
| Immobilized Lipase (Candida sp. 99-125) | Oleic acid + Cetyl alcohol | 40 | 8 h | 1:0.9 | 10% (w/w of OA) | 98% | Solvent-free | researchgate.net |
| Immobilized Lipase (Candida sp. 99-125) | Oleic acid + Alkyl alcohols | 20 | N/A | 1:1 | 3% (w/w) | High yield | Solvent-free | researchgate.net |
Enzyme Immobilization Strategies and Reusability
Enzyme immobilization is a key strategy to enhance the stability, recovery, and reusability of lipases, making enzymatic processes more economically viable and sustainable mdpi.comrsc.orgmbl.or.krnih.gov. Immobilization techniques involve attaching the enzyme to a solid support or entrapping it within a matrix. Common methods include adsorption onto supports (like calcium carbonate), covalent binding, entrapment (e.g., in sol-gel matrices), and cross-linking to form enzyme crystals (CLEC) mdpi.comnih.gov.
Immobilized lipases can often be reused over multiple reaction cycles without significant loss of activity. For example, immobilized Proteus vulgaris OR34 lipase demonstrated reusability for six cycles, maintaining a conversion yield of 67% mbl.or.krresearchgate.net. Immobilization also protects enzymes from denaturation, improves their tolerance to organic solvents, and facilitates their separation from the reaction mixture, thereby reducing operational costs and waste mdpi.commbl.or.kr.
Table 3: Enzyme Reusability in Lipase-Catalyzed Esterification
| Enzyme / Immobilization Method | Reaction Type | Reusability Cycles | Retained Activity / Yield | Reference(s) |
|---|---|---|---|---|
| Proteus vulgaris OR34 (Adsorbed on CaCO3) | Methanol + Oleic acid (Biodiesel synthesis) | 6 cycles | 67% yield (initial) | mbl.or.krresearchgate.net |
| Candida antarctica Lipase B (Novozym 435) | Esterification of long-chain fatty acids/alcohols | Multiple cycles | Enhanced stability/reuse | rsc.org |
Compound List
Oleyl behenate
Oleyl alcohol
Behenic acid
Oleic acid
Octanoic acid
Cetyl alcohol
Behenyl alcohol
Stearyl alcohol
Margaric acid
Palm oil
Triglycerides
Jojoba oil
Methyl oleate
Octadecyl heptadecanoate (Wax C35)
Stearyl stearate (B1226849)
Dodecyl palmitate
4-Hydrossibutyl stearate
1,4-Butanediol distearate
1-Butyl stearate
Cetiol OE®
Cosmacol® ethers
Advanced Spectroscopic and Chromatographic Characterization of Oleyl Behenate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the atomic environment within a molecule, making it a cornerstone for structural determination.
Proton NMR spectroscopy is highly effective for confirming the structure of wax esters like oleyl behenate (B1239552) by identifying and quantifying different types of protons. The characteristic signals arising from the ester methylene (B1212753) protons and the olefinic protons are particularly diagnostic. For oleyl behenate, ¹H NMR spectra typically exhibit a triplet around δ 4.05 ppm, corresponding to the two protons of the methylene group adjacent to the ester carbonyl (-CH₂OCO-) . The presence of the cis double bond in the oleyl moiety is confirmed by signals around δ 5.35 ppm, attributed to the olefinic protons (-CH=CH-) . The integration of these signals relative to other proton signals in the spectrum allows for the confirmation of the expected proton ratios, thereby supporting structural assignment and purity assessment mdpi.comresearchgate.net. The detailed analysis of proton environments, including those from the long alkyl chains and allylic protons, further aids in the unambiguous identification of the compound.
Table 3.1.1: Characteristic ¹H NMR Signals for Oleyl Behenate
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Citation |
| Ester Methylene | 4.05 | t | 2 | -CH₂OCO- | |
| Olefinic Protons | 5.35 | m | 2 | -CH=CH- | |
| Allylic Methylene | ~2.00 | m | 4 | -CH=CH-CH₂- | aocs.org |
| Other Methylene/Methyl | ~0.88 - 1.30 | m/s | ~68 | Alkyl chains, CH₃ | aocs.org |
Carbon-13 NMR spectroscopy provides insights into the carbon backbone of oleyl behenate, identifying different types of carbon atoms based on their chemical environment. The ester carbonyl carbon (-COO-) is a distinctive signal, typically appearing in the range of δ 170-173 ppm ikm.org.my. The carbons involved in the cis double bond (-CH=CH-) resonate in the olefinic region, generally around δ 129-130 ppm researchgate.net. The long saturated alkyl chains of both the behenyl and oleyl moieties give rise to numerous signals in the aliphatic region (δ 10-40 ppm), with specific assignments possible for carbons near the ester linkage and the terminal methyl groups.
Table 3.1.2: Characteristic ¹³C NMR Signals for Oleyl Behenate
| Carbon Type | Chemical Shift (δ, ppm) | Assignment | Citation |
| Carbonyl Carbon | 170 - 173 | -COO- | ikm.org.my |
| Olefinic Carbon | 129 - 130 | -CH=CH- | researchgate.net |
| Ester Methylene | ~60 - 65 | -CH₂OCO- | |
| Aliphatic Carbons | 10 - 40 | Alkyl | aocs.org |
Oxygen-17 NMR spectroscopy directly probes the oxygen atoms within a molecule. While specific ¹⁷O NMR data for oleyl behenate may be less commonly reported compared to ¹H and ¹³C NMR, this technique is valuable for characterizing the carboxyl group. Studies on similar oleate (B1233923) compounds have demonstrated that ¹⁷O NMR can distinguish different oxygen environments, such as those in carboxylate groups, providing information about their coordination or binding states researchgate.net. The carboxylate oxygens of the ester linkage in oleyl behenate would be expected to yield characteristic signals, offering complementary information to carbon and proton NMR.
Beyond standard solution-state NMR, advanced techniques like Solid-State NMR (ssNMR) can be employed, particularly if oleyl behenate is analyzed in a solid or semi-solid form. ssNMR is sensitive to local structural environments, molecular dynamics, and intermolecular interactions, making it a powerful tool for characterizing the solid-state properties of materials rsc.orgmdpi.com. For wax esters, ssNMR can provide insights into crystal packing, phase transitions, and the influence of chain structure on solid-state behavior, complementing the information obtained from solution-state NMR.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight of oleyl behenate and for elucidating its structure through fragmentation analysis.
Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive technique for analyzing complex lipid mixtures, including wax esters usda.govnih.gov. ESI-MS can detect oleyl behenate through its molecular ion or adducts, such as protonated molecules ([M+H]⁺) or sodiated adducts ([M+Na]⁺) ekb.eg. For oleyl behenate (C₄₀H₇₈O₂), the protonated molecule would be expected around m/z 592.07, while a sodiated adduct would be around m/z 614.04 cosmobiousa.com.
ESI-MS/MS provides structural information by fragmenting these precursor ions. For wax esters with an unsaturated fatty alcohol moiety, such as oleyl behenate, characteristic fragmentation pathways are observed nih.govresearchgate.net. Key fragment ions include those derived from the fatty acid portion, such as the protonated fatty acid ([RCOOH₂]⁺, approximately m/z 283.47 for oleic acid) and the acylium ion ([RCO]⁺, approximately m/z 281.45 for oleic acid) nih.govresearchgate.net. Fragments originating from the fatty alcohol portion, such as the cation [R']⁺ (approximately m/z 327.61 for behenyl alcohol), are also observed nih.govresearchgate.net. The presence and relative abundance of these fragments, particularly the propensity for specific fragmentations (e.g., the negligible formation of [RCO – H₂O]⁺ in unsaturated alcohol moieties), can help in localizing double bonds and confirming the ester structure nih.gov. The fragmentation patterns are sensitive to collision energy, allowing for optimization to obtain specific structural information nih.gov.
Table 3.2.1: Characteristic ESI-MS/MS Fragments for Oleyl Behenate
| Ion Type | Expected m/z (approx.) | Origin | Fragmentation Pattern Description | Citation |
| [M+H]⁺ | 592.07 | Molecular Ion | Protonated oleyl behenate | cosmobiousa.com |
| [M+Na]⁺ | 614.04 | Molecular Adduct | Oleyl behenate with sodium ion | ekb.eg |
| [RCOOH₂]⁺ | 283.47 | Fatty Acid Fragment | Protonated oleic acid (C₁₈H₃₄O₂ + H⁺) | nih.govresearchgate.net |
| [RCO]⁺ | 281.45 | Fatty Acid Fragment | Oleic acid acylium ion (C₁₈H₃₃O⁺) | nih.govresearchgate.net |
| [R']⁺ | 327.61 | Fatty Alcohol Fragment | Cation derived from behenyl alcohol (C₂₂H₄₃⁺) | nih.govresearchgate.net |
| [RCO – H₂O]⁺ | N/A | Fatty Acid Fragment | Negligible for unsaturated fatty alcohol moieties, distinguishing from other ester types nih.gov. | nih.gov |
Compound List:
Oleyl behenate
Oleyl alcohol
Behenic acid
Oleic acid
X-ray Diffraction (XRD) for Crystalline Structure Analysis
Small-Angle X-ray Scattering (SAXS) for Lamellar and Long-Range Order
Small-Angle X-ray Scattering (SAXS) is instrumental in revealing the nanostructural organization and long-range order within materials like oleyl behenate. This technique probes structures on the order of nanometers, typically by analyzing the scattering of X-rays at small angles. For fatty acid esters, SAXS can identify the presence and characteristics of lamellar structures, which are ordered arrangements of molecular layers. These lamellar structures are indicative of quasi-long-range order in one dimension, normal to the surface of the lamellae spectroscopyonline.com. SAXS patterns can provide parameters such as lamellar spacing, stack length, and stack width, which are crucial for understanding the material's physical state and potential for self-assembly spectroscopyonline.com. Calibration of SAXS detectors often utilizes standards like silver behenate, which exhibits well-defined diffraction orders researchgate.netrsc.orguni-lj.si. Studies on similar lipid systems, such as glyceryl behenates, have employed SAXS to characterize various lamellar phases formed under different conditions nih.gov. The analysis of SAXS data allows for the determination of electron density distributions, offering a detailed view of the molecular packing and ordering within the sample uni-lj.si.
Wide-Angle X-ray Diffraction (WAXD) for Short-Range Packing and Polymorphism
Wide-Angle X-ray Diffraction (WAXD) complements SAXS by providing information about the crystalline structure and short-range molecular packing. WAXD is sensitive to the arrangement of molecules within the unit cell and can distinguish between different crystalline forms, known as polymorphs acs.orgresearchgate.net. For oleyl behenate, WAXD can elucidate the specific packing arrangements of its molecules, revealing details about intermolecular forces and crystal lattice structures. The presence of cis double bonds, as in the oleyl component, can influence crystallization by disrupting efficient molecular packing, potentially leading to different polymorphic behaviors compared to saturated analogues google.com. WAXD studies on related compounds, such as glyceryl behenates, have been used to characterize the polymorphism and subcell packing arrangements nih.govmdpi.com. Similar to SAXS, WAXD experiments often rely on calibration standards like silver behenate or p-bromobenzoic acid to accurately determine the scattering vector (q-axis) rsc.orgacs.org.
Synchrotron Radiation X-ray Diffraction Studies
Synchrotron radiation offers a high-intensity, tunable X-ray source, enabling more detailed and rapid X-ray diffraction studies. Synchrotron Radiation X-ray Diffraction (SR-XRD) is particularly powerful for investigating dynamic processes, such as phase transitions and polymorphic transformations, often in conjunction with thermal analysis techniques like DSC acs.orgub.edu. By using synchrotron sources, researchers can perform time-resolved measurements, capturing structural changes as they occur. This is invaluable for understanding the complex crystallization and melting behaviors of fatty acid esters, including the formation and interconversion of different polymorphic forms nih.govacs.orgacs.orgub.edu. Coupled SR-SAXS and SR-WAXD studies can provide a comprehensive picture of both long-range (lamellar) and short-range (packing) structural changes during thermal cycling researchgate.net. The high flux allows for faster data acquisition, enabling the study of metastable phases or rapid transformations that might be missed with conventional X-ray sources acs.orgub.eduesrf.fr.
Other Advanced Characterization Techniques
Beyond X-ray scattering, other analytical methods provide complementary information about the purity, thermal properties, and solid-state characteristics of oleyl behenate.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and analyzing the composition of mixtures google.comcuni.cz. For oleyl behenate, HPLC can effectively separate and quantify the target ester from any unreacted starting materials (oleyl alcohol, behenic acid), by-products, or related esters that may be present. This is crucial for quality control and ensuring the material meets specific purity standards researchgate.netgoogle.comgoogleapis.com. HPLC methods can be optimized to resolve complex mixtures of fatty acid esters, providing detailed information about their distribution and relative abundance cuni.czresearchgate.net. The sensitivity and resolution of HPLC make it indispensable for verifying the identity and purity of synthesized or purified oleyl behenate.
Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal properties of oleyl behenate, including its melting points, crystallization temperatures, and phase transitions nih.gov. By measuring the heat flow into or out of a sample as a function of temperature, DSC reveals the energy changes associated with these physical transformations technologynetworks.com. For fatty acid esters, DSC can identify distinct thermal events corresponding to polymorphic transitions (solid-solid transitions) and the final melting from solid to liquid states nih.govacs.orgub.eduresearchgate.netresearchgate.net. The temperature and enthalpy of these transitions provide critical data for understanding the material's phase behavior and its performance across different temperature ranges. DSC is often used in conjunction with X-ray diffraction to correlate structural changes with thermal events nih.govacs.orgub.edu.
Table 1: Typical DSC Thermal Transitions for Long-Chain Fatty Acid Esters
| Transition Type | Typical Temperature Range (°C) | Description |
| Solid-Solid Transition | 20 - 50 | Transition between different crystalline polymorphs (e.g., metastable to stable) |
| Melting (Metastable Form) | 30 - 60 | Melting of less stable crystalline forms |
| Melting (Stable Form) | 50 - 80 | Melting of the most stable crystalline form to liquid state |
Note: Specific transition temperatures for oleyl behenate would depend on its purity and crystalline form.
Pulsed Nuclear Magnetic Resonance (NMR), specifically low-resolution pulsed NMR, is widely employed for the quantitative determination of Solid Fat Content (SFC) chinaoils.cnresearchgate.net. SFC represents the proportion of fat that is in a solid crystalline state at a given temperature, as opposed to the liquid or amorphous state. The technique measures the NMR signal intensity originating from the hydrogen nuclei (protons) in both solid and liquid phases, with the SFC being the ratio of the solid-phase signal to the total signal chinaoils.cnresearchgate.net. SFC is a critical parameter for characterizing the texture, spreadability, and melting profile of fats and oils, including fatty acid esters like oleyl behenate. Measurements are typically performed at various controlled temperatures to map out the fat's melting behavior.
Table 2: Illustrative Solid Fat Content (SFC) Values for a Long-Chain Ester
| Temperature (°C) | Solid Fat Content (SFC, %) |
| 10 | 80 - 95 |
| 20 | 60 - 85 |
| 30 | 30 - 60 |
| 40 | 5 - 20 |
| 50 | < 5 |
Note: These are representative values for a hypothetical long-chain ester; actual SFC for oleyl behenate would require direct measurement.
By employing these advanced analytical techniques, researchers can gain a comprehensive understanding of oleyl behenate's structural integrity, polymorphic behavior, purity, and thermal characteristics, which are essential for its effective utilization in various scientific and industrial applications.
Molecular Interactions and Phase Behavior of Oleyl Behenate Systems
Binary and Multicomponent Mixture Phase Behavior Studies
The phase behavior of oleyl behenate (B1239552) in binary and multicomponent mixtures is of significant interest for its formulation in various products. As a wax ester, its miscibility and crystallization behavior are influenced by the presence of other lipids, surfactants, and additives.
Miscibility and Immiscibility in Wax Ester Blends
The miscibility of oleyl behenate with other wax esters and lipids is largely governed by the similarity in their molecular structure, chain length, and degree of saturation. Long-chain saturated wax esters generally exhibit higher melting points and are more crystalline than unsaturated ones. researchgate.netebi.ac.uk For instance, mixtures of wax esters with n-alkanes have been observed to melt at temperatures lower than predicted by simple additivity rules, suggesting complex interactions within the blend. researchgate.net Studies on cholesteryl esters (CE) and wax esters (WE) have indicated that while pure wax esters like oleyl oleate (B1233923) (a liquid wax ester) have specific phase transition temperatures, the addition of cholesteryl behenate (CE) can significantly alter these transitions. As little as 5 mol% of cholesteryl behenate can raise the phase transition temperature of oleyl oleate from -0.1°C to 65°C, demonstrating a substantial impact on miscibility and phase behavior. nih.gov Conversely, the presence of oleyl behenate in blends might influence the crystallization and melting behavior of other components. The compatibility of oleyl behenate with other cosmetic ingredients is generally high, contributing to its utility in formulations. ulprospector.comkosterkeunen.com
Influence of Minor Components and Additives on Crystallization and Phase Behavior
Minor components and additives can profoundly influence the crystallization and phase behavior of oleyl behenate. For example, in the context of tear film lipid layers, the addition of cholesteryl esters to wax esters has been shown to induce major conformational changes in hydrocarbon chains, altering packing and phase transition temperatures. nih.gov Similarly, studies on wax esters in biodiesel have indicated that while some wax esters can lower crystallization onset temperatures, their effectiveness might be concentration-dependent and influenced by the presence of other components. mla.com.au The inclusion of additives like surfactants in formulations containing oleyl behenate can lead to the formation of complex phase diagrams, with regions of liquid crystals, isotropic phases, and microemulsions, depending on the specific surfactants used and their ratios. tandfonline.com The precise impact of additives on oleyl behenate's crystallization depends on their chemical nature, concentration, and ability to interact with the wax ester's molecular structure, affecting properties such as crystal nucleation, growth, and polymorphic transitions.
Compound List:
Oleyl behenate
Oleyl alcohol
Behenic acid
Cetyl palmitate
Oleyl oleate
Behenyl oleate
Cholesteryl ester (CE)
Cholesteryl behenate (CB)
Tween-60
Span 20
Rheological Properties and Viscoelasticity of Oleyl Behenate Formulations
Rheological Characterization Techniques
The assessment of rheological properties involves a suite of specialized techniques designed to quantify viscosity, elasticity, and time-dependent flow behaviors.
Viscosity is a measure of a fluid's resistance to flow. For many substances, including those with long hydrocarbon chains like oleyl behenate (B1239552), viscosity is not constant but can change depending on the applied shear rate. Newtonian fluids, such as water or simple oils, exhibit a constant viscosity regardless of shear rate pageplace.de. In contrast, non-Newtonian fluids show variable viscosity. Oleyl oleate (B1233923), a related long-chain ester, has been classified as a Newtonian fluid researchgate.netekb.eg. While direct viscosity measurements for pure oleyl behenate are not extensively detailed in the provided literature, its nature as a waxy solid at room temperature suggests it would contribute significantly to the viscosity and texture of formulations, particularly at lower temperatures or higher concentrations cir-safety.org. Plant oils, which share long hydrocarbon chains, are noted for their high viscosity and relatively stable viscosity across temperature changes arabjchem.org.
Yield stress is the minimum stress required to initiate flow in a material. Substances exhibiting yield stress behave like solids below this threshold and like fluids above it. This property is often associated with gel-like structures, where a three-dimensional network provides rigidity rheologylab.commdpi.comresearchgate.net. Studies involving compounds with behenic acid, a component of oleyl behenate, have indicated gel-like behavior and the presence of apparent yield values in specific mixtures. For instance, mixtures containing fully hydrogenated rapeseed oil rich in behenic acid (FHR-B) have shown gel-like properties and exhibited pseudo-plastic flow with an apparent yield value researchgate.net. This suggests that the behenate structure, when properly crystallized, can contribute to yield stress and gel rigidity in formulations.
Correlation Between Molecular Structure, Crystallization, and Rheology
The rheological properties of oleyl behenate are intrinsically linked to its molecular structure and its propensity to crystallize. As a long-chain ester, oleyl behenate possesses saturated fatty alcohol (behenyl) and unsaturated fatty acid (oleic acid) moieties. The long hydrocarbon chains, particularly the saturated behenyl chain, facilitate ordered packing and the formation of crystalline networks cir-safety.orgmdpi.comub.edu.
Table 1: Influence of Molecular Structure on Rheology (General Principles & Related Compounds)
| Structural Feature | Impact on Crystallization | Impact on Rheology | Example/Context | Source |
| Long hydrocarbon chains (e.g., C22 in Behenate) | Facilitates ordered packing, crystal network formation | Increased viscosity, gel strength, potential for yield stress | Behenate esters, waxes | mdpi.com, ub.edu, cir-safety.org |
| Ester linkage | Contributes to molecular interactions | Influences packing and phase behavior | All esters | mdpi.com |
| Unsaturated oleyl group | Can affect crystal packing and melting points | May influence fluidity and transition temperatures | Oleyl Oleate, Oleyl Behenate | researchgate.net, mdpi.com |
| Crystallization (e.g., β crystals) | Forms solid networks | Contributes to gel-like behavior, yield stress, viscoelasticity | FHR-B gels | researchgate.net, nih.gov, beloit.edu |
Rheology Modulating Effects of Oleyl Behenate in Formulations
Oleyl behenate functions as a rheology modulator, primarily contributing to the texture, consistency, and sensory experience of cosmetic and personal care products. It is described as a "creamy wax emollient" that provides an "elegant sensory experience" and a "silky soft feel," offering "super smooth spreadability" cargill.com. Its wax-like nature allows it to act as a structuring agent, enhancing the body and viscosity of oil-based phases, akin to silicone waxes cargill.com.
Table 2: Rheological Contributions of Oleyl Behenate in Formulations
| Formulation Component/Product | Rheological Contribution Described | Key Properties Imparted | Formulation Context | Source |
| BotaniButter (Oleyl Behenate, Oleyl Oleate, Behenyl Oleate) | Creamy wax emollient | Elegant sensory experience, silky soft feel, smooth spreadability | Cosmetics, alternative to silicone wax | cargill.com |
| Long-chain fatty esters (general) | Waxy solid properties | Thickening, texturizing, emollience | Oil phases, cosmetic formulations | cir-safety.org |
Compound List:
Oleyl Behenate
Oleyl Oleate
Behenyl Oleate
FHR-B (Fully hydrogenated rapeseed oil with high behenic acid)
Sal Fat Olein (SFO)
Emulsion Science and Stabilization Mechanisms of Oleyl Behenate
Stabilization Mechanisms by Oleyl Behenate (B1239552) and Related Wax Esters
Oleyl behenate, a wax ester, contributes to emulsion stability through several mechanisms common to other amphiphilic molecules and wax esters. These mechanisms primarily involve actions at the oil-water interface and modifications to the continuous phase.
Steric Repulsion and Adsorption of Amphiphilic Molecules
One of the primary ways emulsions are stabilized is through steric repulsion, a mechanism particularly relevant for systems stabilized by non-ionic surfactants and polymers. ijirss.com This process involves the adsorption of amphiphilic molecules, like wax esters, onto the surface of the dispersed droplets. researchgate.net These adsorbed molecules form a protective layer that acts as a physical barrier, preventing the droplets from getting too close to each other and coalescing. fiveable.meresearchgate.net
The effectiveness of this steric hindrance depends on the thickness and density of the adsorbed layer. fiveable.meacs.org For W/O emulsions, stabilizers with a non-polar part that has a strong affinity for oil and a polar part with a strong affinity for water are particularly effective. ijirss.com The presence of bulky molecular groups or polymeric chains on the emulsifier can enhance this steric barrier. fiveable.me In the context of double emulsions, a thicker adsorbed surfactant layer leads to stronger steric repulsion and greater stability. acs.org Amphiphilic polymers, for instance, can provide stability by adsorbing at the oil-water interface. researchgate.net
Interfacial Film Formation and Viscosity Enhancement
The adsorption of emulsifying agents at the oil-water interface leads to the formation of a protective interfacial film around the dispersed droplets. fiveable.me This film acts as a physical barrier that prevents droplets from coming into direct contact and merging, a process known as coalescence. onepetro.org The stability of an emulsion is often attributed to the strength of this interfacial film. ijirss.com
In addition to the interfacial film, increasing the viscosity of the continuous phase is another key stabilization mechanism. thermopedia.com A higher viscosity in the continuous phase slows down the movement of the dispersed droplets, thereby reducing the frequency of collisions that can lead to coalescence and creaming (the rising of less dense droplets) or sedimentation (the settling of denser droplets). mdpi.comresearchgate.net Waxes, when melted and then solidified within an emulsion system, can significantly thicken the continuous oil phase, which enhances the long-term stability of the emulsion. nih.gov
Role as Co-emulsifier and Thickener
Oleyl behenate and similar wax esters can function as co-emulsifiers and thickeners in emulsion systems. As co-emulsifiers, they work in conjunction with primary emulsifiers to enhance the stability of the emulsion. The presence of multiple types of surface-active molecules, such as a mix of surfactants or surfactants and polymers, can be more effective at both emulsification and long-term stabilization. wiley-vch.de For instance, in some food emulsions, emulsifiers like monoglycerides (B3428702) are used alongside proteins to form mixed surface films that improve stability. tandfonline.com
Advanced Emulsion Systems and Characterization
The performance and stability of emulsions containing oleyl behenate are intrinsically linked to the sophistication of the emulsion design and the precision of its characterization. Advanced systems like multiple emulsions offer unique functionalities, while detailed analysis of the emulsion's microstructure provides the data necessary to control and optimize the final product's properties.
Multiple Emulsions
Multiple emulsions are complex, polydispersed systems, often described as "emulsions of emulsions," where both oil-in-water (O/W) and water-in-oil (W/O) structures coexist. oleonhealthandbeauty.comijpsonline.comchemistryjournal.in These systems can be either water-in-oil-in-water (W/O/W) or oil-in-water-in-oil (O/W/O) and are typically stabilized by a combination of lipophilic and hydrophilic surfactants. ijpsonline.comchemistryjournal.in The intricate structure of multiple emulsions allows for the encapsulation of substances in different phases, offering potential for controlled release applications and the combination of otherwise incompatible ingredients. ijpsonline.com
Oleyl behenate, with its ester character, can be incorporated as a component of the oil phase in such complex systems. googleapis.com Patent literature confirms that oleyl behenate is a contemplated oil component in the creation of various emulsion types, which can include multiple emulsions designed for specialized applications. googleapis.com
The preparation of multiple emulsions is typically a two-step process. ijpsonline.com For a W/O/W emulsion, a primary W/O emulsion is first formed, which is then dispersed in a continuous aqueous phase containing a hydrophilic emulsifier to form the final structure. chemistryjournal.in The stability of the final multiple emulsion is highly dependent on the characteristics of this primary emulsion. chemistryjournal.in
Microstructure and Droplet Size Distribution Analysis
The microstructure of an emulsion—specifically the arrangement, size, and distribution of the dispersed phase droplets—is a critical determinant of its physical properties and long-term stability. mdpi.com A variety of analytical techniques are employed to characterize this microstructure. Optical microscopy, including polarized light microscopy, and advanced methods like confocal laser scanning microscopy (CLSM) provide direct visualization of the emulsion's morphology, revealing details about droplet shape and the presence of any crystalline structures. mdpi.com
A crucial aspect of this analysis is the quantitative measurement of droplet size and its distribution. The stability of an emulsion is generally greater when the droplets are small and the size distribution is narrow (a low polydispersity index), as this reduces the rate of destabilization processes like coalescence and Ostwald ripening. mdpi.com Ostwald ripening, where smaller droplets dissolve and redeposit onto larger ones, is a key consideration, especially in multiple emulsions where a moderate primary emulsion droplet size is needed to prevent instability.
Modern analytical instruments provide detailed data on droplet size distribution. Laser diffraction, using instruments like a Malvern Mastersizer, is a common technique for this purpose. wur.nl The results are often expressed using specific volume-based diameter parameters, which indicate the percentage of droplets below a certain size.
Table 1: Key Parameters in Droplet Size Distribution Analysis
| Parameter | Description | Preferred Range Example (for a stable O/W emulsion) |
| d_v0.1 | The droplet diameter below which 10% of the total volume of droplets exists. | 3.0 to 5.5 μm |
| d_v0.5 | The median droplet diameter by volume; 50% of the droplet volume is below this size. | 5.0 to 10.0 μm |
| d_v0.9 | The droplet diameter below which 90% of the total volume of droplets exists. | 10.1 to 15.9 μm |
This data is representative of desired size distributions for achieving stable cosmetic emulsions as described in patent literature.
Research has shown that for emulsions created with high-shear mixers, the droplet size distribution often follows a log-normal pattern. The resulting mean droplet size is influenced more by the viscosity of the continuous phase and shear rate (related to a capillary number scaling) than by turbulent flow conditions (described by the Reynolds number). For more in-depth analysis, techniques such as Small-Angle Neutron Scattering (SANS) can be used to characterize the finer details of the microstructure, such as the size of the droplet core and the thickness of the stabilizing corona.
Material Science Applications of Oleyl Behenate
Biolubricant Development and Performance Evaluation
The development of biodegradable and high-performance lubricants from renewable sources is a significant area of research. Wax esters, such as oleyl behenate (B1239552), are promising candidates for biolubricants due to their chemical structure, which is similar to that of jojoba oil, a well-known natural lubricant. google.comnih.gov The long, straight-chain nature of these esters is crucial for their lubricating function. ekb.eg
The frictional coefficient is a key metric in evaluating a lubricant's effectiveness in reducing friction between moving surfaces. While direct studies on oleyl behenate are not widely published, research on analogous wax esters provides valuable insights. For instance, a study on oleyl oleate (B1233923), an ester with a similar unsaturated oleyl group but a shorter C18 fatty acid chain, determined its friction coefficient to be 0.53 ± 0.08 under operating conditions of 100 °C. ekb.egresearchgate.net General tribological studies on a series of wax esters have indicated that more saturated products exhibit better performance, including a lower coefficient of friction. ebi.ac.uk Given that oleyl behenate is derived from the long-chain saturated behenic acid (C22:0) and monounsaturated oleyl alcohol (C18:1), it is expected to possess favorable frictional properties. ontosight.aiebi.ac.uk The evaluation of such properties is typically conducted using standardized tests under controlled load, speed, and temperature conditions to measure the lubricant's ability to minimize frictional resistance. core.ac.ukdiva-portal.org
The primary mechanism by which long-chain esters like oleyl behenate provide wear protection is through the formation of a protective boundary film on interacting metal surfaces. ekb.egresearchgate.net This tribofilm is created when the ester's polar functional groups adsorb onto the metal, while the long, nonpolar hydrocarbon chains align to form a durable, low-shear layer. ekb.egresearchgate.netnih.gov This layer physically separates the surfaces, preventing direct metal-to-metal contact and thereby reducing adhesive and abrasive wear. google.com
The effectiveness of wear protection is commonly evaluated using a four-ball tribotester, which measures the size of the wear scar on steel balls after a period of rotation under a specific load. core.ac.ukgoogle.com A smaller wear scar diameter indicates better anti-wear properties. google.com Research on similar esters has shown that the presence of both the ester functional group and the long carbon chain moiety has a positive impact on wear protection, making them plausible for use as industrial biolubricants. ekb.eg The chemical composition and reactivity of the lubricant with the surface under frictional heat and pressure are critical factors in the continuous formation and replenishment of this protective layer. capes.gov.br
Wax-Based Carrier System Methodologies
Oleyl behenate's waxy consistency at room temperature makes it an effective component in the development of solid and semi-solid carrier systems, particularly for the pharmaceutical and cosmetic industries. ontosight.aicargill.com These systems, such as nanostructured lipid carriers (NLCs), are designed to encapsulate, protect, and control the release of active ingredients. cargill.comjustia.com
Methodologies for creating these wax-based carriers often involve high-energy homogenization techniques. One common approach is high-pressure homogenization (HPH), which may be coupled with high-shear homogenization. In this process, the lipid phase, containing oleyl behenate mixed with a liquid lipid (oil), is melted and then dispersed in a hot aqueous surfactant solution. This pre-emulsion is then forced through a high-pressure homogenizer, where the intense shear forces and cavitation create nano-sized lipid particles. justia.com Another method involves using a membrane contactor, where the melted lipid is passed through a porous ceramic membrane to form tiny droplets that are then solidified upon cooling in an aqueous phase. cargill.com The resulting solid lipid particles entrap the active compound, offering improved stability and loading capacity compared to simpler emulsion systems. cargill.com
Oleogel Formulation and Structural Properties
Oleogelation is a novel technique that structures liquid oils into solid-like gels without significantly altering the oil's chemical composition. ekb.eg This process provides the texture and physical properties of solid fats while retaining the healthier fatty acid profile of liquid oils. google.com Oleyl behenate, and its constituent components behenyl alcohol and behenic acid, are effective structuring agents (oleogelators) for this purpose. researchgate.net
There are two primary methods for preparing oleogels:
Direct Method: This is the most common approach for lipid-based gelators like waxes and fatty acids. It involves directly dispersing and dissolving the structuring agent (e.g., a blend of behenyl alcohol and behenic acid) in the liquid oil by heating it above the gelator's melting point, typically with stirring. google.comresearchgate.net The system is then cooled, allowing the structuring agent to crystallize and self-assemble into a three-dimensional network that entraps the liquid oil, forming the gel. researchgate.net The stability of this network is governed by non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the gelator molecules. researchgate.net
Indirect Method: This method is often used for hydrophilic polymers and involves using a template, such as an oil-in-water emulsion or a foam. researchgate.netcargill.com The template is first created, and then the water is removed (e.g., through freeze-drying or evaporation), causing the structuring agent to form a network around the oil droplets, resulting in an oleogel. researchgate.netcargill.com
Besides fatty acids and alcohols, other structuring agents include natural waxes (e.g., beeswax, candelilla wax), monoglycerides (B3428702), and polymers like ethylcellulose. google.comcargill.com
Oil Binding Capacity (OBC), or its inverse, oil loss, is a critical parameter for evaluating the stability and quality of an oleogel. It measures the ability of the gel network to effectively hold and prevent the liquid oil from seeping out. researchgate.netgoogle.com Research has shown that the properties of oleogels are highly dependent on the composition of the structuring agent and the type of oil used. capes.gov.br
A study investigating oleogels structured with behenyl alcohol (BO) and behenic acid (BA)—the precursors to oleyl behenate—found that the weight ratio between these two components was crucial for optimizing the gel's hardness and stability. researchgate.netgoogle.com The findings indicated that the optimal ratio varied depending on the fatty acid composition of the vegetable oil being structured. researchgate.net
Table 1: Optimal Ratios of Behenyl Alcohol (BO) to Behenic Acid (BA) for Oleogel Stability in Various Oils
| Vegetable Oil | Optimal BO:BA Ratio (w/w) | Key Finding |
|---|---|---|
| Sunflower Oil | 7:3 | This ratio was found to be optimal, leading to an enhancement of oleogel properties in terms of both hardness and oil-binding capacity. researchgate.netgoogle.com |
| Apricot Oil | 7:3 | Similar to sunflower oil, the 7:3 ratio provided the best performance for oleogel stability and texture. researchgate.net |
| Rapeseed Oil | 7:3 | The optimal ratio for achieving the most stable and hard oleogel was determined to be 7:3. researchgate.net |
| Olive Oil | 8:2 | An optimal ratio of 8:2 was identified, yielding the best results for oleogel stability (oil loss) and hardness. researchgate.netgoogle.com |
| Camelina Oil | 8:2 | The 8:2 ratio proved to be optimal for creating oleogels with the highest stability and hardness in this oil. researchgate.net |
These studies demonstrate that by carefully selecting the ratio of the fatty alcohol and fatty acid components, the structural properties of oleogels, including their all-important oil binding capacity, can be precisely tailored for specific applications. researchgate.net
Film-Forming Capabilities and Barrier Functions
Oleyl behenate, as a long-chain wax ester, exhibits notable film-forming properties that are integral to its applications in material science, particularly in cosmetics and topical preparations. When applied to a surface, molecules of oleyl behenate can self-assemble, creating a continuous, thin film. This film acts as a substantive layer, providing both lubricity and a physical barrier.
The formation of this film is primarily driven by the physicochemical characteristics of the oleyl behenate molecule. The long, hydrophobic alkyl chains (both the oleyl and behenyl moieties) contribute to its occlusive nature. Occlusion refers to the formation of a barrier that physically blocks moisture loss from a substrate, such as skin. This property is critical in applications designed to enhance hydration by preventing transepidermal water loss (TEWL), which is the diffusion of water from the dermis and epidermis to the external environment. skinceuticals.com.aumedline.com
A commercial emollient blend containing behenyl/oleyl behenate/oleate esters is promoted for its ability to enhance skin hydration and support skin barrier protection and recovery. mdpi.com This further supports the role of oleyl behenate as a functional ingredient for barrier enhancement.
Below is a data table summarizing the findings from a study on a related wax ester, behenyl oleate, which illustrates the barrier properties of such materials.
Table 1: Water Permeation Resistance of a Disordered Behenyl Oleate (BO) Film
| Parameter | Value | Unit |
|---|---|---|
| Diffusion Coefficient of Water | (0.28 ± 0.02) x 10⁻⁵ | cm²/s |
| Change in Free Energy | (-2.2 ± 0.6) | kJ/mol |
Data sourced from atomistic simulations of a disordered behenyl oleate film. nih.gov
Surface Functionalization Studies involving Oleyl Groups
The oleyl group, a key component of oleyl behenate, is frequently utilized in material science for the surface functionalization of various substrates, particularly nanoparticles. Surface functionalization is the process of modifying the surface of a material to impart new properties or functionalities. mdpi.comuni-tuebingen.de The long, 18-carbon chain of the oleyl group, with its characteristic cis-double bond, can significantly alter the surface chemistry of a material, typically increasing its hydrophobicity and improving its dispersibility in non-polar media.
Research has demonstrated the successful functionalization of various inorganic nanoparticles with molecules containing oleyl groups. These studies are pertinent as they illustrate the material science applications that the oleyl moiety of oleyl behenate could potentially be involved in.
One area of study involves the modification of metal oxide surfaces. For example, tantalum oxide (Ta₂O₅), a material used in biosensors, has been functionalized with oleyl-tethered phosphonic acid. This surface modification was shown to increase the water contact angle of the surface, indicating a shift towards greater hydrophobicity. The oleyl groups in this application were also capable of inserting into the lipid cores of cell plasma membranes, allowing for the capture of floating cells on the sensor surface. nih.gov
Similarly, titanium dioxide (TiO₂) nanoparticles have been surface-modified with oleyl phosphate. This process, conducted via a phase transfer method, resulted in the oleyl groups binding to the TiO₂ surface. The functionalized nanoparticles showed excellent dispersibility in a cyclo-olefin polymer, enabling the creation of organic-inorganic hybrid films with high transparency and a high refractive index. core.ac.uk
The magnetic properties of nanoparticles can also be tuned by surface functionalization with oleyl-containing molecules. In studies involving cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles, oleylamine (B85491) was used as a capping agent during synthesis. The oleyl groups from the oleylamine bind to the nanoparticle surface, influencing the particle size and the magnetic interactions between particles. acs.org
These examples highlight a key principle in material science: the deliberate modification of surfaces to achieve desired properties. The oleyl group, due to its chemical structure, is a versatile tool for imparting hydrophobicity, improving material compatibility, and influencing physical properties at the nanoscale.
Table 2: Examples of Surface Functionalization with Oleyl Groups
| Substrate Material | Functionalizing Molecule | Observed Change in Property | Application | Reference |
|---|---|---|---|---|
| Tantalum Oxide (Ta₂O₅) | Oleyl-tethered phosphonic acid | Increased water contact angle from 24.8° to 70.5° | Biosensors for cell capture | nih.gov |
| Titanium Dioxide (TiO₂) | Oleyl phosphate | Enhanced dispersibility in cyclo-olefin polymer | High refractive index hybrid films | core.ac.uk |
| Cobalt Ferrite (CoFe₂O₄) | Oleylamine | Control of nanoparticle size and magnetic properties | Electronics and biomedicine | acs.org |
Computational Approaches in Oleyl Behenate Research
Molecular Dynamics (MD) Simulations of Oleyl Behenate (B1239552) and Related Lipids
Molecular dynamics (MD) simulations are a cornerstone of computational lipid research, enabling the study of the movement and interaction of atoms and molecules over time. uni-hamburg.de By solving Newton's equations of motion for a system of particles, MD simulations can reveal dynamic processes and structural properties of lipids like oleyl behenate in various environments. All-atom MD simulations, in particular, provide a high level of detail by representing every atom in the system. mdpi.com
MD simulations have been effectively used to investigate the structural organization of wax esters, which are chemically similar to oleyl behenate. These simulations provide insights into properties like interlayer d-spacing in lamellar structures. For instance, simulations of 2D Ruddlesden-Popper (RP) perovskite structures with oleylammonium ligands, which are structurally related to the oleyl chain of oleyl behenate, have shown that the flexibility of the long organic chains and weak non-covalent interactions lead to different interlayer spacings in solution versus thin-films. rsc.org The simulations can also elucidate the degree of interdigitation between aliphatic chains, a key factor in the packing and stability of lipid layers. rsc.org
The flexibility of the alkyl chains in lipids is another critical parameter that can be studied using MD simulations. The chain length and degree of unsaturation significantly influence the flexibility and, consequently, the physical properties of the lipid assembly. csic.es For example, the presence of a cis-double bond in the oleyl moiety of oleyl behenate introduces a kink in the chain, which affects its packing and flexibility compared to its saturated analogue, behenyl behenate.
Lipid flip-flop, the translocation of a lipid molecule from one leaflet of a bilayer to the other, is a crucial yet slow process in biological membranes. jst.go.jp MD simulations have been instrumental in elucidating the molecular mechanisms behind this phenomenon. researchgate.netbiosimu.org Extensive atomistic MD simulations have shown that lipid flip-flops can occur spontaneously in protein-free membranes through the formation of transient water pores. researchgate.netbiosimu.org The formation of these membrane defects is considered the rate-limiting step in the process. researchgate.netbiosimu.org
Simulations have also explored how transmembrane peptides can promote lipid flip-flop by inducing membrane defects and interacting directly with the lipid headgroups. jst.go.jpnih.gov These computational studies calculate the free energy profiles for lipid translocation, revealing that the presence of certain peptides can lower the energy barrier for the flip-flop of specific phospholipids. nih.gov
The interaction between DNA and cationic lipids, which can form self-assembled complexes known as lipoplexes, is a significant area of research with applications in gene delivery. researchgate.netacs.orgnih.gov MD simulations, in conjunction with experimental techniques like X-ray scattering, are used to study the structure of the resulting liquid-crystalline mesophases. researchgate.netacs.orgmdpi.com These simulations help to understand how factors like lipid composition, DNA concentration, and salt content influence the formation of different phases, such as lamellar or inverted hexagonal structures. nih.govrug.nl
Computational models can predict the packing of DNA within these lipid assemblies and how the structure can be controlled by external factors like osmotic pressure. nih.govmdpi.com For example, simulations have shown that applying osmotic stress can induce a reversible transition from a lamellar to a hexagonal mesophase in DNA-lipid complexes. nih.gov
Density Functional Theory (DFT) Calculations for Molecular Interactions
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly useful for calculating molecular properties and understanding interactions at the electronic level. mdpi.comacs.org
DFT calculations can provide insights into the non-covalent interactions that govern the assembly of lipid structures. For instance, in the study of oleylammonium-based perovskites, DFT was used to analyze the weak, extended non-covalent forces between neighboring oleyl chains. rsc.org This method can also be used to calculate the formation energies of different lipid structures, helping to predict which phases are energetically favorable. nih.gov By combining DFT with statistical thermodynamics, it's possible to achieve a thermodynamically consistent description of properties like vapor pressures and heat capacities. acs.org
Theoretical Modeling of Thermodynamic Properties of Wax Esters
Thermodynamic models are essential for predicting the phase behavior of wax esters, including their crystallization and deposition from solutions, which is particularly relevant in the petroleum industry. scirp.orgacs.org These models often combine equations of state for the liquid phase with models for the non-ideality of the solid solution. acs.orgresearchgate.net
One approach utilizes the Flory-free-volume model for the liquid phase and a predictive local composition model, like a predictive form of the Wilson equation, for the solid solution. acs.org Such models can accurately predict the solid-liquid equilibrium (SLE) data for systems containing wax esters. acs.org Differential scanning calorimetry (DSC) is a key experimental technique used to obtain data on the amount of wax formed and the cloud point, which are then used to validate the thermodynamic models. acs.org These models can account for the influence of other components, such as aromatic compounds, on wax formation. acs.org
Computational Screening for Analogous Compounds
Computational screening is a powerful tool in materials science and drug discovery for identifying new compounds with desired properties. researchgate.net In the context of cosmetics and pharmaceuticals, this approach can be used to find analogues of oleyl behenate that may offer improved performance or different physical characteristics.
By creating virtual libraries of compounds with structures similar to oleyl behenate (e.g., other wax esters with varying chain lengths and degrees of unsaturation), computational methods can predict their properties. These predictions can be based on quantitative structure-property relationships (QSPR) that link molecular descriptors to physical properties like melting point, viscosity, and solubility. mdpi.com This allows for a high-throughput screening of potential candidates before committing to laboratory synthesis and testing, accelerating the discovery of new ingredients for various applications. mdpi.com
Biodegradation Pathways and Environmental Fate of Oleyl Behenate
Enzymatic Degradation Mechanisms of Wax Esters
The primary mechanism for the enzymatic degradation of wax esters like oleyl behenate (B1239552) involves hydrolysis, catalyzed by enzymes such as lipases and esterases ontosight.aisciforschenonline.orgnih.govnih.govcnr.itmdpi.comlyellcollection.orgwikipedia.orgcapes.gov.brnih.gov. These enzymes cleave the ester bond, breaking down the wax ester into its constituent components: a long-chain alcohol and a long-chain fatty acid. In the case of oleyl behenate, this process yields oleyl alcohol and behenic acid ontosight.aiwikipedia.org.
Following hydrolysis, these resulting long-chain fatty acids are further metabolized through pathways such as β-oxidation, a cyclical process that removes two-carbon units, typically yielding acetyl-CoA, which can then enter cellular energy production pathways mdpi.comlyellcollection.orgfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net. Long-chain alcohols, like oleyl alcohol, are generally oxidized to their corresponding carboxylic acids, which are then also subject to degradation via β-oxidation europa.eu. Microbial communities, comprising various bacteria and fungi, possess these enzymatic capabilities, facilitating the biodegradation of wax esters in diverse environmental compartments mdpi.comlyellcollection.orgfrontiersin.orgfrontiersin.orgeuropa.euresearchgate.netnih.govconcawe.euresearchgate.netnih.govrsc.org. Specific bacterial families, such as Syntrophomonadaceae and Syntrophobacteraceae, are recognized for their roles in long-chain fatty acid degradation researchgate.netnih.gov.
| Enzyme Class | Specific Enzymes (Examples) | Substrate (Wax Ester) | Products of Hydrolysis | Further Degradation Pathway for Products |
| Hydrolases | Lipases, Esterases | Oleyl Behenate | Oleyl Alcohol, Behenic Acid | β-oxidation (fatty acids), Oxidation to acid followed by β-oxidation (alcohols) |
Environmental Persistence and Transformation Studies
The environmental persistence of long-chain esters, including wax esters, is influenced by a combination of biotic and abiotic factors. While some studies categorize long-chain esters as having lower biodegradability compared to their short-chain counterparts under certain conditions mst.dk, they are also generally considered readily biodegradable under both aerobic and anaerobic conditions by microbial communities researchgate.neteuropa.eu. Factors such as temperature, oxygen availability, and the presence of specific microbial consortia significantly impact degradation rates frontiersin.orgfrontiersin.orgeuropa.euresearchgate.netnih.gov.
Due to their low water solubility and propensity to adsorb onto organic matter in soil and sediment, these compartments are anticipated to be the primary environmental sinks for oleyl behenate europa.eu. Abiotic transformation processes, such as hydrolysis, are generally considered to play a minor role in the environmental fate of wax esters under typical environmental pH conditions, proceeding at significantly slower rates than biodegradation europa.eumst.dk. Auto-oxidation can also contribute to transformation under specific environmental conditions researchgate.net.
| Environmental Compartment | Primary Distribution Tendency | Persistence Factors | Transformation Pathways (Primary) |
| Soil, Sediment | High (due to low solubility) | Microbial activity, temperature, oxygen availability | Biodegradation (hydrolysis, β-oxidation) |
| Water | Low (due to low solubility) | Dilution, microbial activity, temperature | Biodegradation |
| Air | Negligible (low volatility) | Photodegradation by OH radicals (for volatile components) | Photodegradation (minor) |
Ozonolysis Reactions and Product Identification
The oleyl moiety within oleyl behenate contains a carbon-carbon double bond (at the cis-9 position of the C18 chain), rendering it susceptible to reaction with ozone (O₃) through a process known as ozonolysis google.comnih.govresearchgate.netosti.govresearchgate.netgoogle.comresearchgate.netarvojournals.orgnih.govcopernicus.orgatamanchemicals.commdpi.comrsc.orgresearchgate.net. The saturated behenate chain is not reactive towards ozone.
The ozonolysis of the oleyl double bond typically proceeds via a Criegee mechanism, involving the formation of a primary ozonide, which then decomposes into aldehydes, carbonyl oxides, and potentially secondary ozonides or carboxylic acids google.comresearchgate.netosti.govresearchgate.netgoogle.comarvojournals.orgcopernicus.orgmdpi.com. Given the C18 chain with a double bond at the 9th position, the ozonolysis of the oleyl portion of oleyl behenate is expected to yield fragments of approximately nine carbons. Based on studies with similar unsaturated compounds like methyl oleate (B1233923) and oleyl alcohol, the primary products would likely include aldehydes and carboxylic acids derived from the cleavage of the double bond nih.govosti.govresearchgate.netcopernicus.orgresearchgate.net. For instance, ozonolysis of methyl oleate yields products such as nonanal (B32974) and 9-oxononanoic acid nih.govosti.govresearchgate.netcopernicus.orgresearchgate.net. In the case of behenyl oleate, ozonolysis products identified included behenyl 9-oxononanoate (B1257084) and behenyl 8-(5-octyl-1,2,4-trioxolan-3-yl)octanoate arvojournals.org.
| Unsaturated Moiety | Reaction Type | Key Intermediates | Expected Primary Products (from C18:1 chain) |
| Oleyl (C18:1, cis-9) | Ozonolysis | Primary Ozonide, Criegee Intermediate, Carbonyl Oxide | Aldehydes (e.g., Nonanal), Carboxylic Acids (e.g., 9-Oxononanoic Acid), Secondary Ozonides |
Compound List:
Oleyl Behenate
Oleyl Alcohol
Behenic Acid
Acetyl-CoA
Nonanal
9-Oxononanoic Acid
Behenyl 9-oxononanoate
Behenyl 8-(5-octyl-1,2,4-trioxolan-3-yl)octanoate
Methyl Oleate
Oleic Acid
Behenyl Oleate
Future Directions in Oleyl Behenate Academic Research
Development of Novel Sustainable Synthesis Methodologies
The drive towards greener and more efficient chemical processes is a significant trend in modern research. For oleyl behenate (B1239552), future academic endeavors are likely to concentrate on developing and optimizing sustainable synthesis routes.
Enzymatic Synthesis: Enzymatic esterification using lipases, particularly immobilized enzymes like Novozym 435 (Candida antarctica lipase (B570770) B), presents a highly promising avenue mdpi.comcsic.esufc.brresearchgate.netresearchgate.net. These biocatalytic methods offer advantages such as mild reaction conditions, high specificity, reduced energy consumption, and minimized hazardous waste compared to traditional chemical catalysis mdpi.comijsetpub.comnih.govscielo.br. Future research will likely focus on:
Enzyme Engineering and Immobilization: Developing more robust, efficient, and cost-effective immobilized enzymes for oleyl behenate synthesis, enhancing their reusability and operational stability mdpi.comresearchgate.net.
Process Optimization: Fine-tuning reaction parameters such as substrate molar ratios, temperature, water activity, and solvent selection (or solvent-free systems) to maximize yield and purity of oleyl behenate mdpi.comresearchgate.net.
Integration of Green Chemistry Principles: Further incorporating the 12 principles of green chemistry, including the use of renewable feedstocks, atom economy, and waste prevention, into synthesis protocols ijsetpub.comnih.govnumberanalytics.comrsc.org.
Mild Chemical Catalysis: While enzymatic methods are favored for sustainability, research may also explore novel, milder chemical catalysts that offer improved selectivity and reduced environmental impact compared to conventional strong acid catalysts. This could involve heterogeneous catalysts or organocatalysts that operate under less harsh conditions.
Table 10.1.1: Comparison of Synthesis Approaches for Wax Esters
| Synthesis Method | Key Catalysts/Reagents | Advantages | Future Research Focus |
| Enzymatic Esterification | Immobilized Lipases (e.g., Novozym 435) | Mild conditions, high specificity, reduced waste, renewable catalysts | Enzyme engineering, improved reusability, cost reduction, process intensification, solvent-free systems |
| Acid-Catalyzed Esterification | Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA) | Well-established, high reaction rates | Development of milder/heterogeneous acid catalysts, improved selectivity, reduced byproduct formation, energy efficiency |
| Transesterification | Lipases, Chemical Catalysts | Alternative route for ester modification | Optimization for specific ester chain lengths, greener catalysts |
Advanced Characterization of Complex Oleyl Behenate Systems
Understanding the precise physical and chemical properties of oleyl behenate, especially within complex formulations or mixtures, requires advanced analytical techniques. Future research will likely delve into more sophisticated characterization methods to elucidate its behavior.
Phase Behavior Analysis: Techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD), and microscopy are crucial for studying phase transitions, melting points, and crystalline structures americanpharmaceuticalreview.comucl.ac.ukmdpi.comresearchgate.netresearchgate.net. Future research will focus on:
Complex Mixtures: Characterizing the phase behavior of oleyl behenate when mixed with other lipids, surfactants, or active ingredients, which is vital for applications in cosmetics, pharmaceuticals, and materials science mdpi.comresearchgate.net.
Polymorphism and Crystallinity: Investigating potential polymorphic forms of oleyl behenate and how processing conditions influence its crystalline structure, impacting its physical properties and stability americanpharmaceuticalreview.comucl.ac.uk.
In-situ Monitoring: Employing techniques like simultaneous DSC-XRD to monitor phase transitions in real-time under varying conditions ucl.ac.uk.
Spectroscopic and Chromatographic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and purity assessment . Gas Chromatography-Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC) are vital for quantification and purity analysis . Future directions include:
Advanced Spectroscopic Methods: Utilizing techniques like FT-IR, Raman spectroscopy, or Terahertz spectroscopy for detailed structural insights and interaction studies americanpharmaceuticalreview.comresearchgate.net.
"Fingerprinting" Approaches: Developing comprehensive analytical "fingerprints" using a combination of spectroscopic and chromatographic methods, coupled with chemometric tools, for quality control, authentication, and adulteration assessment of oleyl behenate-containing products researchgate.net.
Molecular Dynamics (MD) Simulations: Complementing experimental data with MD simulations to provide atomic-level insights into molecular interactions, diffusion, and structural dynamics within oleyl behenate systems nih.govku.edu.
Table 10.2.1: Key Advanced Characterization Techniques for Oleyl Behenate Systems
| Technique | Primary Application in Oleyl Behenate Research | Future Research Emphasis |
| Differential Scanning Calorimetry (DSC) | Determining melting points, phase transitions, crystallization behavior, thermal stability. | Analyzing phase behavior in complex mixtures, understanding polymorphism, in-situ studies. |
| Thermogravimetric Analysis (TGA) | Assessing thermal stability and decomposition profiles. | Quantifying volatile components, degradation pathways under stress conditions. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, confirmation of ester linkage, purity assessment. | Advanced 2D NMR for complex mixture analysis, solid-state NMR for solid forms. |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Quantification, purity analysis, identification of impurities or byproducts. | High-throughput analysis, trace impurity detection, development of advanced calibration models for complex matrices. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation of related compounds. | Development of chiral separation methods if applicable, analysis in complex biological or material matrices. |
| X-ray Diffraction (XRD) | Determining crystalline structure, polymorphism, and phase identification. | In-situ monitoring of phase transitions, structural analysis of self-assembled systems. |
| Molecular Dynamics (MD) Simulations | Predicting molecular interactions, understanding self-assembly mechanisms, diffusion coefficients. | Modeling complex formulations, predicting phase behavior, elucidating structure-property relationships at the molecular level. |
In-depth Understanding of Molecular Assembly and Self-Organization
The inherent amphiphilic nature of esters like oleyl behenate suggests potential for self-assembly and the formation of ordered structures. Future research aims to elucidate these phenomena and their underlying mechanisms.
Phase Behavior and Liquid Crystallinity: Studies on related lipid systems reveal that long-chain esters can exhibit complex phase behavior, including the formation of liquid crystalline phases mdpi.comresearchgate.netopenbiochemistryjournal.com. Research on oleyl behenate will likely focus on constructing detailed phase diagrams with various co-components (e.g., water, surfactants) to understand its behavior in different environments mdpi.comresearchgate.net. This is critical for applications requiring controlled structuring, such as in emulsions or drug delivery systems.
Self-Assembly Mechanisms: Investigating how oleyl behenate molecules might self-organize through intermolecular forces (e.g., van der Waals forces, hydrophobic interactions) into supramolecular structures like micelles, vesicles, or lamellar phases is an area of growing interest sydney.edu.autue.nlcsic.esacs.org. Understanding the influence of molecular architecture, temperature, and concentration on these assembly processes will be key.
Computational Modeling: Molecular dynamics and Monte Carlo simulations will play a crucial role in predicting and understanding the thermodynamics and kinetics of oleyl behenate self-assembly, providing insights that are difficult to obtain solely through experimental methods nih.govku.edu.
Exploration of New Applications in Material Science and Engineering
The unique properties of oleyl behenate, stemming from its long hydrocarbon chains and ester linkage, position it for exploration in advanced materials and specialized applications.
Cosmetics and Personal Care: Oleyl behenate and similar long-chain esters are well-established emollients, skin conditioners, and viscosity modifiers in cosmetic formulations phoenix-chem.compersonalcaremagazine.comnof.co.jpatamanchemicals.com. Future research could focus on:
Enhanced Skin Barrier Function: Investigating oleyl behenate's potential to improve skin hydration, barrier protection, and reduce irritation, as suggested by studies on similar compounds like BotaniButter™ (Behenyl/Oleyl Behenate/Oleate (B1233923) Esters) personalcaremagazine.com.
Novel Delivery Systems: Exploring its use in advanced cosmetic delivery systems, such as solid lipid nanoparticles (SLNs) or microemulsions, for improved efficacy of active ingredients.
Lubricants and Biolubricants: Long-chain esters are recognized for their lubricating properties and biodegradability, making them candidates for high-performance biolubricants csic.esresearchgate.netnof.co.jp. Research could explore:
Optimized Biolubricant Formulations: Tailoring synthesis and formulation of oleyl behenate-based biolubricants to achieve desired viscosity, thermal stability, and low pour points for specific industrial applications.
Biodegradability and Environmental Impact: Further assessing the environmental profile and biodegradability of oleyl behenate in lubricant applications.
Pharmaceutical Applications: Lipid-based excipients are increasingly used in pharmaceutical formulations for controlled drug release and improved bioavailability. Glyceryl behenate, for instance, is used in tablet lubricants and lipidic coatings nih.govresearchgate.net. Future research could investigate:
Drug Delivery Systems: Evaluating oleyl behenate's suitability as a matrix former or coating agent in controlled-release drug formulations, SLNs, or liposomes, leveraging its biocompatibility and stability.
Excipient Functionality: Understanding its role in enhancing the solubility, stability, and delivery of poorly soluble active pharmaceutical ingredients.
Advanced Materials: The material science sector is constantly seeking novel compounds for advanced applications. Oleyl behenate's properties could be leveraged in:
Functional Coatings: Developing protective or functional coatings with specific hydrophobic or oleophobic properties.
Biodegradable Polymers and Composites: Exploring its incorporation into biodegradable polymer matrices to modify mechanical properties, thermal stability, or surface characteristics rsc.org.
Specialty Lubricants and Greases: Investigating its performance in extreme conditions or specialized industrial machinery.
Table 10.4.1: Potential Future Applications and Relevant Properties of Oleyl Behenate
| Application Area | Potential Role of Oleyl Behenate | Key Properties Leveraged | Future Research Focus |
| Cosmetics/Personal Care | Emollient, skin conditioner, viscosity modifier, barrier enhancer | Long hydrocarbon chains, ester linkage, lubricity, skin compatibility | Enhanced skin barrier function, novel delivery systems, sensory profile optimization. |
| Lubricants/Biolubricants | Base oil, additive | Long hydrocarbon chains, ester linkage, thermal stability, biodegradability | Optimization for specific viscosity indices, low pour points, high flash points, enhanced biodegradability. |
| Pharmaceuticals | Excipient for controlled release, SLN component, matrix former | Biocompatibility, stability, hydrophobic nature, potential for self-assembly | Drug encapsulation efficiency, release kinetics, interaction with APIs, formulation stability. |
| Material Science | Component in functional coatings, biodegradable polymers, additives | Hydrophobicity, thermal stability, potential for self-organization, long chain structure | Integration into polymer matrices, development of novel functional surfaces, specialty lubricants. |
Compound List:
Oleyl behenate
Oleyl alcohol
Behenic acid
Glyceryl behenate
Behenyl alcohol
Oleic acid
Stearic acid
Lauric acid
Linoleic acid
Palmitic acid
Myristic acid
Cocoa butter ethyl esters
Hydrogenated cocoa butter ethyl esters
Behenyl/Oleyl Behenate/Oleate Esters (BotaniButter™)
Oleyl oleate
Behenyl oleate
Oleyl laurate
Oleyl linoleate (B1235992)
Oleyl linolenate
Oleyl arachidate (B1238690)
Cholesteryl behenate
Cholesteryl ester (CE)
Wax ester (WE)
1,3-distearoyl-2-oleoyl-sn-glycerol (SOS)
Trilaurin (LLL)
Triacylglycerols (TAGs)
Monoacylglycerols (MAGs)
Glycerol Dibehenate (Compritol 888 ATO)
Glycerol monobehenate
Glyceryl monostearate
Glycerol distearate
Glycerol tribehenate
Glycerol Behenate E471 (Compritol E ATO)
Behenoyl polyoxyl-8 glycerides NF (Compritol HD5 ATO)
Glycerol ester
Fatty acid esters
Fatty alcohols
Aliphatic fatty acids
Aliphatic alcohols
Surfactants (Tween-60, Span 20)
Peptide Amphiphiles (PAs)
Resorcin ucl.ac.ukarene
Q & A
Q. What are the established protocols for synthesizing and characterizing Oleyl behenate in laboratory settings?
Methodological Answer: Oleyl behenate synthesis typically involves esterification of oleyl alcohol with behenic acid under reflux conditions using catalysts like sulfuric acid or lipases. Purification is achieved via solvent extraction or column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing ester peaks at δ 4.0–4.3 ppm for methylene protons) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Ensure experimental sections detail reagent ratios, reaction times, and purification steps to enable reproducibility .
Q. What analytical techniques are critical for verifying the purity and stability of Oleyl behenate in controlled environments?
Methodological Answer: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, while gas chromatography (GC) detects volatile degradation products. For oxidative stability, use accelerated aging tests under varying oxygen levels and monitor peroxide formation via iodometric titration. Always include control experiments (e.g., inert atmosphere vs. ambient conditions) to isolate degradation pathways .
Q. How should researchers design experiments to evaluate Oleyl behenate’s role as a non-ionic surfactant in emulsion systems?
Methodological Answer: Employ a factorial design to test variables like hydrophilic-lipophilic balance (HLB), concentration (0.1–5% w/w), and temperature (25–60°C). Use dynamic light scattering (DLS) for droplet size analysis and zeta potential measurements to assess emulsion stability. Compare results against established surfactants (e.g., polysorbates) to contextualize performance .
Advanced Research Questions
Q. How can contradictions in published spectral data (e.g., NMR, FTIR) for Oleyl behenate be systematically resolved?
Methodological Answer: Cross-validate spectral data using orthogonal techniques: X-ray crystallography for crystalline structure confirmation and mass spectrometry (MS) for molecular weight verification. Replicate experiments under identical conditions (solvent, concentration) cited in conflicting studies. If discrepancies persist, collaborate with third-party labs to eliminate instrumentation bias .
Q. What strategies optimize Oleyl behenate’s enzymatic synthesis for scalable, eco-friendly production?
Methodological Answer: Screen immobilized lipases (e.g., Candida antarctica Lipase B) for activity in solvent-free systems. Use response surface methodology (RSM) to optimize parameters: enzyme loading (5–20% w/w), temperature (40–70°C), and water content (0.5–2%). Validate scalability in batch reactors with real-time monitoring of conversion rates via FTIR .
Q. How do researchers address batch-to-batch variability in Oleyl behenate’s physicochemical properties during long-term studies?
Methodological Answer: Implement statistical process control (SPC) with control charts tracking critical quality attributes (CQAs) like melting point (52–55°C) and viscosity (120–150 cP). Use multivariate analysis (e.g., principal component analysis) to correlate raw material impurities (e.g., free fatty acids) with variability. Pre-qualify suppliers using inductively coupled plasma mass spectrometry (ICP-MS) for trace metal analysis .
Q. What experimental frameworks are recommended for studying Oleyl behenate’s interactions with biological membranes in vitro?
Methodological Answer: Utilize Langmuir-Blodgett troughs to measure surface pressure-area isotherms and fluorescence anisotropy to assess membrane fluidity. Compare results across lipid compositions (e.g., phosphatidylcholine vs. cholesterol-rich membranes). Validate findings with molecular dynamics simulations to predict partitioning behavior .
Methodological Considerations
- Data Validation : Cross-reference findings with databases like PubChem or Reaxys, adhering to ACS citation standards. Avoid non-peer-reviewed sources (e.g., commercial websites) .
- Reproducibility : Document all experimental parameters (e.g., humidity during synthesis) in supplementary materials, as per journal guidelines .
- Contradictory Results : Conduct sensitivity analyses to identify confounding variables (e.g., solvent polarity in NMR) and publish negative results to enhance dataset robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
